Cas no 81-83-4 (1,8-Naphthalimide)

1,8-Naphthalimide is a versatile organic compound characterized by its rigid, planar structure and strong fluorescence properties. It serves as a key intermediate in the synthesis of dyes, optical brighteners, and fluorescent probes due to its high photostability and tunable emission characteristics. The compound's electron-deficient imide group enhances its utility in charge-transfer applications, making it valuable in organic electronics and sensor development. Its derivatives exhibit excellent thermal and chemical stability, enabling use in harsh environments. Additionally, 1,8-Naphthalimide's ability to form stable complexes with metals expands its applicability in coordination chemistry and materials science. These properties make it a preferred choice for advanced research and industrial applications.
1,8-Naphthalimide structure
1,8-Naphthalimide structure
Product name:1,8-Naphthalimide
CAS No:81-83-4
MF:C12H7NO2
MW:197.189482927322
MDL:MFCD00006920
CID:34261
PubChem ID:66491

1,8-Naphthalimide Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthalimide
    • naphthalene-1,8-dicarboximide
    • 1,8-NAPHTHALENEDICARBOXIMIDE
    • 1,8-Naphthalenediformylimine
    • 1,8-NAPHTHALIC ACID AMIDE
    • 1H-Benz[de]isoquinoline-1,3
    • 1H-Benz[de]isoquinoline-1,3(2H)-dione
    • 1H-benzo[de]isoquinoline-1,3(2H)-dione
    • benzo[de]isoquinoline-1,3-dione
    • Naphthalene-1,8-dicarbimide
    • Naphthalic acid imide
    • NAPHTHALIMIDE
    • GI0TV19GBN
    • XJHABGPPCLHLLV-UHFFFAOYSA-N
    • 1H-Benz(de)isoquinoline-1,3(2H)-dione
    • 3ess
    • 1,8 naphthalimide
    • 1.8-naphthalimide
    • Naphthalimide (8CI)
    • DSSTox_RID_80428
    • DSSTox_CID_24731
    • Oprea1_308401
    • D
    • Naphthalimide (6CI, 7CI, 8CI)
    • 1,8-Naphthalenedicarboxylic acid imide
    • 1,8-Naphthaleneimide
    • NSC 11011
    • NCGC00256025-01
    • 2,3-dihydro-1H-benz[de]isoquinoline-1,3-dione
    • Z56893131
    • Q27279115
    • 81-83-4
    • NS00006966
    • N0456
    • HMS1607L09
    • 1 pound not8-Naphthalimide
    • BTB12933
    • EINECS 201-379-7
    • Tox21_301585
    • AKOS000266805
    • 3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
    • BDBM50106194
    • Q-200093
    • STK874285
    • CHEMBL339586
    • NSC11011
    • 1,3-dioxo-1H-benz[de]isoquinoline
    • MFCD00006920
    • SCHEMBL2487811
    • DTXCID8024731
    • UNII-GI0TV19GBN
    • XJHABGPPCLHLLV-UHFFFAOYSA-
    • NSC-11011
    • 1,8-Naphthalimide, 99%
    • EN300-17144
    • InChI=1/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
    • Naphthalimides
    • STR06670
    • AC-10624
    • H10746
    • 1H-Benzo[de]isoquinoline-1,3(2H)-dione #
    • EC 201-379-7
    • SB66437
    • DTXSID0044731
    • 1H-BENZO(DE)ISOQUINOLINE-1,3(2H)-DIONE
    • 3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • BENZO(DE)ISOQUINOLINE-1,3-DIONE
    • CAS-81-83-4
    • CS-0149720
    • SCHEMBL57038
    • Oprea1_068295
    • MDL: MFCD00006920
    • Inchi: 1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
    • InChI Key: XJHABGPPCLHLLV-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C(C=CC=2)=CC=CC=3C(=O)N1
    • BRN: 153150

Computed Properties

  • Exact Mass: 197.04800
  • Monoisotopic Mass: 197.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 46.2
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: Off white to white powder
  • Density: 1.2292 (rough estimate)
  • Melting Point: 299-300 °C (lit.)
  • Boiling Point: 334.29°C (rough estimate)
  • Flash Point: 208.9 ºC
  • Refractive Index: 1.4500 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 49.93000
  • LogP: 1.47930
  • Solubility: Uncertain

1,8-Naphthalimide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • TSCA:Yes

1,8-Naphthalimide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,8-Naphthalimide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0456-250G
1,8-Naphthalimide
81-83-4 >98.0%(HPLC)(N)
250g
¥2290.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PO189-25g
1,8-Naphthalimide
81-83-4 98%
25g
¥187.0 2022-06-10
TRC
N234105-500mg
1,8-Naphthalimide
81-83-4
500mg
$87.00 2023-05-17
Enamine
EN300-17144-100.0g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
100g
$132.0 2023-05-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50130-25g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4
25g
¥99.0 2021-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0456-25G
1,8-Naphthalimide
81-83-4 >98.0%(HPLC)(N)
25g
¥640.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50130-5g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4
5g
¥53.0 2021-09-04
TRC
N234105-1g
1,8-Naphthalimide
81-83-4
1g
$98.00 2023-05-17
Enamine
EN300-17144-1.0g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
1g
$19.0 2023-05-01
Enamine
EN300-17144-0.5g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
0.5g
$19.0 2023-09-20

1,8-Naphthalimide Production Method

Production Method 1

Reaction Conditions
1.1 -
2.1 Reagents: Aluminum chloride Solvents: 1,4-Dichlorobenzene ;  1 h, 90 °C
Reference
Isocyanatotrimethylsilane
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Production Method 2

Reaction Conditions
1.1 -
2.1 -
3.1 -
4.1 -
5.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Production Method 3

Reaction Conditions
Reference
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

Production Method 4

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Production Method 5

Reaction Conditions
Reference
Naphthalimide
, USSR, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Trimethylsilyl isocyanate ,  Aluminum chloride Solvents: 1,2-Dichlorobenzene
Reference
Synthesis of naphthalimide by cyclization reactions
Frenzel, Ralf; et al, Journal fuer Praktische Chemie (Leipzig), 1991, 333(5), 805-7

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Preparation of naphthalimide by cyclization of 1-naphthoyl isocyanate
, German Democratic Republic, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Urea Solvents: Reline ;  1 h, 140 °C
Reference
Synthesis of N-unsubstituted cyclic imides from anhydride with urea in deep eutectic solvent (DES) choline chloride/urea
Liu, Luxiao; et al, Chemical Papers, 2020, 74(4), 1351-1357

Production Method 9

Reaction Conditions
Reference
A convenient way of 3-fluoro-1,8-naphthalimide synthesis
Fed'ko, N. F.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2015, 13(4), 12-15

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 1 - 3 h, 120 °C
1.2 Reagents: Water
Reference
Access to drug metabolites via C-H functionalization: copper-catalyzed aerobic oxidation of N,N-dimethylalkylamines in complex pharmaceuticals
Genovino, Julien; et al, Tetrahedron Letters, 2015, 56(23), 3066-3069

Production Method 11

Reaction Conditions
1.1 -
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Production Method 12

Reaction Conditions
1.1 Solvents: Methanol
Reference
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

Production Method 13

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Production Method 14

Reaction Conditions
Reference
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol ,  Water ;  overnight, 70 °C
Reference
Novel chiral naphthalimide-cycloalkanediamine conjugates: Design, synthesis and antitumor activity
Costales, Paula; et al, Bioorganic Chemistry, 2021, 112,

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Vanadium oxide (V2O5) ,  Titania Solvents: Water ;  0.4 s, 365 °C
Reference
Effect of the composition of a vanadium-titanium catalyst on the oxidative conversion of o-xylene, acenaphthene and β-picoline
Surambaeva, L. I.; et al, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2003, (5), 3-7

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol ;  3 h, reflux
Reference
Rh(III)-Catalyzed ortho-C-H Amidation of Naphthalene and Perylene Monoimides
Chand, Tapasi; et al, Organic Letters, 2023, 25(26), 4840-4845

Production Method 18

Reaction Conditions
Reference
Reaction of aromatic di- and tetracarboxylic anhydrides with amides
Ganin, E. V.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(5), 1086-9

Production Method 19

Reaction Conditions
1.1 Reagents: Trimethylsilyl isocyanate ,  Aluminum chloride Solvents: 1,2-Dichlorobenzene
Reference
Synthesis of naphthalimide by cyclization reactions
Frenzel, Ralf; et al, Journal fuer Praktische Chemie (Leipzig), 1991, 333(5), 805-7

Production Method 20

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,4-Dichlorobenzene ;  1 h, 90 °C
Reference
Isocyanatotrimethylsilane
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Production Method 21

Reaction Conditions
1.1 Catalysts: Methanol
Reference
Photo-induced highly selective olefin migration of N-(2- or 3-phenylallyl) aromatic imides
Kubo, Yasuo; et al, Chemistry Letters, 1984, (11), 1909-12

Production Method 22

Reaction Conditions
1.1 -
2.1 -
3.1 -
4.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

1,8-Naphthalimide Raw materials

1,8-Naphthalimide Preparation Products

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